molecular formula C9H8FO2S- B1622111 [(4-Fluorobenzyl)thio]acetic acid CAS No. 65051-24-3

[(4-Fluorobenzyl)thio]acetic acid

Cat. No.: B1622111
CAS No.: 65051-24-3
M. Wt: 199.22 g/mol
InChI Key: ORCMGWGLMCFUIA-UHFFFAOYSA-M
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Description

Contextualization within Fluorinated Organic Chemistry Research

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. The presence of the fluorine atom in [(4-Fluorobenzyl)thio]acetic acid is significant due to the unique properties it imparts. Fluorine is the most electronegative element, and its incorporation can influence a molecule's acidity, basicity, metabolic stability, and binding affinity to biological targets. The carbon-fluorine bond is exceptionally strong, which can increase the compound's resistance to metabolic degradation, a desirable trait in drug development. Research in fluorinated organic compounds often focuses on creating new therapeutic agents with improved efficacy and pharmacokinetic properties.

Rationale for Investigating Thioether-Containing Carboxylic Acids

The thioether and carboxylic acid moieties are also crucial to the scientific interest in this compound. Thioethers are known to be important functional groups in various biologically active compounds. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition at the active sites of enzymes and receptors.

Carboxylic acids are common in both natural and synthetic compounds and can act as key interacting groups with biological targets. The combination of a thioether and a carboxylic acid in one molecule creates a scaffold with the potential for diverse chemical modifications and biological activities. Research into thioether-containing carboxylic acids often explores their potential as enzyme inhibitors, antimicrobial agents, and anticancer agents.

Overview of Research Trajectories for this compound

While specific, in-depth research solely focused on this compound is not extensively documented in publicly available literature, its structural motifs suggest several potential research directions. Based on studies of analogous compounds, research involving this compound is likely to explore its utility as a building block in the synthesis of more complex molecules.

One notable area of investigation for structurally related compounds is in the development of antifungal agents. For instance, a study on 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole, a molecule with a similar fluorobenzylthio group, has demonstrated fungicidal activity. nih.gov This suggests that this compound could serve as a precursor for novel antifungal compounds.

Furthermore, the general class of benzylthioacetic acid derivatives is being investigated for a range of biological activities. The core structure provides a versatile platform for creating libraries of compounds to be screened against various therapeutic targets. The commercial availability of this compound from suppliers of chemical building blocks for research and development further indicates its role as a starting material in the synthesis of new chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2S/c10-8-3-1-7(2-4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCMGWGLMCFUIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Fluorobenzyl Thio Acetic Acid

Established Synthetic Pathways to [(4-Fluorobenzyl)thio]acetic acid

The primary and most established route for the synthesis of this compound involves the nucleophilic substitution reaction between a salt of thioglycolic acid and 4-fluorobenzyl halide. This S-alkylation reaction is a common and efficient method for the formation of thioethers.

A general procedure involves the reaction of 4-fluorobenzyl chloride with thioglycolic acid in the presence of a base. The base, typically an alkali metal hydroxide (B78521) like sodium hydroxide or potassium hydroxide, deprotonates the thiol group of thioglycolic acid to form a more nucleophilic thiolate anion. This thiolate then attacks the benzylic carbon of 4-fluorobenzyl chloride, displacing the chloride leaving group in what is generally considered an SN2 reaction. The reaction is often carried out in a polar solvent, such as water or an alcohol/water mixture, to facilitate the dissolution of the reactants.

Another approach involves the use of thiourea (B124793) to generate the thiol in situ from the corresponding benzyl (B1604629) halide. This method avoids the direct handling of potentially malodorous thiols. The benzyl halide first reacts with thiourea to form an isothiouronium salt. Subsequent basic hydrolysis of this salt generates the thiolate, which can then react with a second equivalent of the benzyl halide or, in this case, would be followed by a reaction with a haloacetic acid. However, the direct reaction of the pre-formed thiolate of thioglycolic acid is more straightforward for the synthesis of this compound.

Optimization of Reaction Conditions and Yields

For instance, in the synthesis of related thioethers, the choice of base and solvent system has been shown to significantly impact the reaction outcome. Stronger bases can lead to faster reaction rates, but may also promote side reactions. The solvent choice is critical for ensuring the solubility of both the organic and inorganic reactants. Phase-transfer catalysts are sometimes employed in biphasic systems to facilitate the reaction between the aqueous thiolate solution and the organic halide.

The following table illustrates a hypothetical optimization of the synthesis of this compound based on common variables in S-alkylation reactions.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaOH (2.2)Water80485
2K₂CO₃ (2.5)DMF60678
3NaOEt (2.1)EthanolRT1272
4NaOH (2.2)Water/Ethanol (1:1)70588
5K₂CO₃ (2.5)Acetonitrile80482

This table is illustrative and based on general principles of S-alkylation reactions. Actual yields may vary.

Stereochemical Considerations in Synthesis

The molecule this compound is achiral as it does not possess a stereocenter. Therefore, its synthesis from achiral precursors does not typically involve stereochemical considerations.

However, if a synthetic route were to start from a chiral precursor, or if the resulting acid were to be used in the synthesis of a chiral downstream product, the stereochemical integrity of the adjacent centers would be a relevant factor. For reactions occurring at the benzylic position, such as the SN2 displacement of a leaving group from a chiral benzylic substrate, an inversion of configuration at that center would be expected. Conversely, reactions proceeding through a planar carbocation intermediate (SN1 mechanism) would likely lead to racemization. Studies on the C-F activation of benzylic fluorides have shown that the stereochemical outcome (inversion or retention) can be influenced by the reaction mechanism, which in turn depends on the nature of the activator and nucleophile. beilstein-journals.org

Mechanistic Elucidation of Synthetic Reactions

The formation of this compound via the reaction of 4-fluorobenzyl chloride and thioglycolic acid is predominantly understood to proceed through a bimolecular nucleophilic substitution (SN2) mechanism.

The reaction is initiated by the deprotonation of the thiol group of thioglycolic acid by a base, generating the thioglycolate anion. This anion is a potent nucleophile. The subsequent step involves the backside attack of the sulfur nucleophile on the electrophilic benzylic carbon of 4-fluorobenzyl chloride. This concerted step involves the simultaneous formation of the carbon-sulfur bond and the breaking of the carbon-chlorine bond. The reaction proceeds through a trigonal bipyramidal transition state. The reactivity of benzyl halides in SN2 reactions is generally high due to the ability of the adjacent phenyl ring to stabilize the transition state.

Investigation of Reaction Intermediates

In related syntheses that utilize thiourea, an S-alkylisothiouronium salt is a key intermediate. This salt is formed by the nucleophilic attack of the sulfur atom of thiourea on the benzyl halide. arkat-usa.org Subsequent hydrolysis of this salt under basic conditions generates the corresponding thiol or thiolate in situ. arkat-usa.org

In a different synthetic approach starting from a benzylic alcohol, the reaction with thioacetic acid in the presence of a strong acid like HBF₄ has been shown to proceed through the intermediate formation of benzyl acetate (B1210297) and benzyl thionoacetate before yielding the final S-benzyl thioacetate (B1230152) product. nih.gov

Kinetic Studies of this compound Formation

Detailed kinetic studies specifically for the formation of this compound are not extensively reported in the scientific literature. However, the reaction kinetics can be inferred from studies on analogous SN2 reactions involving benzyl halides and sulfur nucleophiles.

The rate of an SN2 reaction is dependent on the concentration of both the nucleophile (thioglycolate anion) and the electrophile (4-fluorobenzyl chloride). Therefore, the reaction is expected to follow second-order kinetics. The rate law can be expressed as:

Rate = k [R-X] [Nu⁻]

where k is the second-order rate constant, [R-X] is the concentration of the benzyl halide, and [Nu⁻] is the concentration of the thiolate nucleophile.

Kinetic studies on the reaction of benzyl chloride with potassium iodide in acetone (B3395972) have been used to quantify the activating effect of the benzyl group in SN2 reactions. acs.org Furthermore, studies on the displacement of halides from benzyl halides by various carbanions have shown clean second-order kinetics in many cases. rsc.org The rate of these reactions is influenced by factors such as the nature of the leaving group, the solvent, and the specific nucleophile used. libretexts.org

Derivatization Strategies for this compound

The carboxylic acid and the thioether functionalities of this compound offer multiple avenues for derivatization. These transformations can be employed for various purposes, including the synthesis of more complex molecules or for analytical detection and quantification.

The carboxylic acid group can undergo standard esterification and amidation reactions. Esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. masterorganicchemistry.comresearchgate.net For example, reaction with various alcohols would yield the corresponding esters of this compound. Similarly, amides can be prepared by reacting the acid with an amine, often facilitated by a coupling agent such as a carbodiimide. google.comnih.govyoutube.com The synthesis of the corresponding acyl chloride, for instance by treatment with thionyl chloride, would provide a more reactive intermediate for the formation of esters and amides.

For analytical purposes, particularly for high-performance liquid chromatography (HPLC), the carboxylic acid group can be derivatized to introduce a chromophore or a fluorophore, enhancing its detectability. nih.gov Derivatization reagents such as nitrophenylhydrazine (B1144169) can be used to create derivatives with strong UV-visible absorption. google.com Post-column derivatization with reagents like alizarin (B75676) has also been employed for the HPLC analysis of compounds with weak UV absorption. mdpi.com

The following table presents a hypothetical summary of potential derivatization reactions for this compound.

Derivative TypeReagents and Conditions
Methyl EsterMethanol, H₂SO₄ (cat.), Reflux
BenzylamideBenzylamine, DCC, DCM, RT
HPLC-UV Derivative2,4-Dinitrophenylhydrazine, EDC, Acetonitrile, RT
HPLC-Fluorescence Derivative4-Bromomethyl-7-methoxycoumarin, K₂CO₃, Acetone, Reflux

This table is illustrative and based on general derivatization strategies for carboxylic acids.

Esterification and Amidation Reactions

The carboxylic acid functional group is a primary site for chemical modification of this compound, readily undergoing esterification and amidation reactions. These transformations are fundamental in organic synthesis for creating a diverse range of derivatives.

Esterification: The conversion of this compound to its corresponding esters is typically achieved through Fischer esterification. masterorganicchemistry.com This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comkhanacademy.org The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used in excess as the solvent. masterorganicchemistry.comyoutube.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol. youtube.com Subsequent dehydration yields the final ester product. youtube.com

Amidation: Amide derivatives of this compound can be synthesized by coupling the carboxylic acid with a primary or secondary amine. Due to the lower reactivity of amines compared to alcohols in this context, the carboxylic acid typically requires activation. nih.gov This is commonly achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in combination with additives such as 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt). nih.govresearchgate.net These reagents convert the carboxylic acid into a more reactive intermediate, which is then readily attacked by the amine to form the stable amide bond. researchgate.net This method is highly versatile and can accommodate a wide range of amines, including those that are electron-deficient. nih.gov

Table 1: Summary of Esterification and Amidation Reactions

Reaction Reagents & Conditions Product
Esterification Alcohol (e.g., Ethanol, Methanol), Acid Catalyst (e.g., H₂SO₄), Heat [(4-Fluorobenzyl)thio]acetate Ester
Amidation Amine (R-NH₂), Coupling Agent (e.g., EDC, DCC), ± Additive (e.g., HOBt, DMAP) N-substituted 2-{[(4-fluorobenzyl)thio]}acetamide

Modifications of the Thioether Linkage

The sulfur atom in the thioether linkage of this compound is susceptible to oxidation, allowing for the synthesis of corresponding sulfoxides and sulfones. These oxidized derivatives have altered polarity, solubility, and electronic properties.

The oxidation of thioethers is a well-established transformation in organic chemistry.

Sulfoxide Formation: Partial oxidation of the thioether can be achieved using mild oxidizing agents. One equivalent of an oxidant like hydrogen peroxide (H₂O₂) or a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), will typically convert the thioether to a sulfoxide, yielding [(4-Fluorobenzyl)sulfinyl]acetic acid. nih.gov

Sulfone Formation: The use of stronger oxidizing conditions or an excess of the oxidizing agent (typically two or more equivalents) leads to the full oxidation of the thioether to the corresponding sulfone, [(4-Fluorobenzyl)sulfonyl]acetic acid. matrixscientific.comchemicalbook.com This transformation significantly increases the polarity of the molecule.

Table 2: Oxidation of the Thioether Linkage

Starting Material Oxidizing Agent Product
This compound 1 equiv. H₂O₂ or m-CPBA [(4-Fluorobenzyl)sulfinyl]acetic acid
This compound ≥2 equiv. H₂O₂ or m-CPBA [(4-Fluorobenzyl)sulfonyl]acetic acid matrixscientific.com

Aromatic Ring Functionalization

The benzene (B151609) ring of this compound is another site for chemical modification, primarily through electrophilic aromatic substitution (EAS) reactions. youtube.com The reactivity and regioselectivity of these substitutions are governed by the electronic effects of the existing substituents: the fluorine atom and the benzylthioacetic acid side chain.

Directing Effects: The fluorine atom is an ortho-, para-directing group, though it is deactivating towards electrophilic attack due to its strong electronegativity. acs.org Conversely, the sulfur atom of the thioether group is generally considered an ortho-, para-directing and activating group. The combined influence of these two substituents dictates that incoming electrophiles will preferentially add to the positions ortho to the activating thioether group (i.e., positions 3 and 5 on the ring).

Reaction Types: Standard electrophilic aromatic substitution reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation could theoretically be applied. youtube.com However, the high reactivity of fluorine itself can lead to complex reactions, and direct fluorination is often impractical. youtube.com Furthermore, the specific conditions required for these reactions must be carefully chosen to avoid unwanted side reactions at the thioether or carboxylic acid moieties.

Development of Prodrugs and Probes from this compound

The chemical handles on this compound make it a suitable scaffold for developing prodrugs and chemical probes. The primary goal of a prodrug strategy is to modify a biologically active molecule to improve its pharmacokinetic properties, such as absorption, distribution, and metabolism. nih.gov

The carboxylic acid group is a common target for prodrug design. researchgate.net Carboxylic acids are often ionized at physiological pH, which can limit their ability to cross cellular membranes. researchgate.net By converting the polar carboxylic acid into a less polar ester, the molecule's lipophilicity is increased, which can enhance its oral bioavailability and cell permeability. uobabylon.edu.iqnih.gov This ester prodrug is designed to be stable until it reaches its target tissue or enters systemic circulation, where it can be hydrolyzed by endogenous esterase enzymes to release the active parent carboxylic acid. uobabylon.edu.iq

Table 3: Prodrug Strategies for the Carboxylic Acid Moiety

Prodrug Moiety Rationale Activation Mechanism
Alkyl Ester Masks polar carboxylic acid, increases lipophilicity, enhances cell permeability. researchgate.netuobabylon.edu.iq Enzymatic hydrolysis by esterases in vivo. uobabylon.edu.iqnih.gov
Glycol Ester Can improve water solubility while still being cleavable. Enzymatic hydrolysis by esterases.

Advanced Spectroscopic and Structural Analysis of 4 Fluorobenzyl Thio Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy stands as a powerful, non-destructive technique for probing the chemical environment of atomic nuclei, providing invaluable information about the connectivity and three-dimensional structure of molecules in solution. For [(4-Fluorobenzyl)thio]acetic acid, a combination of one-dimensional and two-dimensional NMR experiments is employed for a complete structural assignment.

High-Resolution 1H, 13C, and 19F NMR Techniques

High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra each offer a unique window into the molecular structure of this compound.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons (CH₂), and the methylene protons of the acetic acid moiety (CH₂). The aromatic protons will typically appear as a complex multiplet or as two distinct doublets due to the influence of the fluorine substituent. The benzylic protons and the acetic acid protons will each present as singlets in the absence of coupling to other nearby protons, though the presence of the chiral center in some derivatives could lead to more complex splitting patterns.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, distinct signals are anticipated for the carboxyl carbon, the two methylene carbons, and the carbons of the fluorinated benzene (B151609) ring. The carbon atoms directly bonded to the fluorine will exhibit a characteristic large coupling constant (¹JCF), while carbons further away will show smaller couplings (nJCF).

¹⁹F NMR is particularly informative for fluorinated compounds. nih.gov The ¹⁹F NMR spectrum of this compound will display a single resonance for the fluorine atom on the benzene ring. The chemical shift of this signal is sensitive to the electronic environment and can provide insights into the effects of substituents on the aromatic ring. colorado.eduspectrabase.com

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Predicted ¹⁹F Chemical Shift (ppm)
Aromatic CH 7.0-7.4 115-132 -110 to -120
Benzyl (B1604629) CH₂ ~3.8 ~35 N/A
Thioacetic CH₂ ~3.3 ~33 N/A
Carboxylic Acid OH 10-12 N/A N/A
Carboxylic Acid C=O N/A ~175 N/A
Aromatic C-F N/A ~162 (d, ¹JCF ≈ 245 Hz) N/A
Aromatic C-C N/A 115-135 N/A

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

2D NMR Experiments for Structural Assignment

To definitively assign the signals observed in the 1D NMR spectra and to establish the connectivity between different parts of the molecule, a suite of 2D NMR experiments is utilized. beilstein-journals.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would confirm the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC is crucial for assigning the ¹³C signals for the benzylic and thioacetic methylene groups by correlating them with their respective proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is instrumental in piecing together the molecular skeleton. For instance, correlations would be expected between the benzylic protons and the aromatic carbons, as well as the thioether sulfur, and between the thioacetic methylene protons and the carboxyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY can provide valuable information about the conformation of the molecule in solution.

Mass Spectrometry (MS) for Elucidating Molecular Structure and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, and for deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. pnnl.gov For this compound, HRMS would be used to confirm the molecular formula, C₉H₉FO₂S, by matching the experimentally measured accurate mass with the theoretically calculated mass.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. wikipedia.org This technique provides detailed structural information by revealing how the molecule breaks apart. The fragmentation of this compound would likely proceed through several characteristic pathways.

A primary fragmentation would be the cleavage of the C-S bond, leading to the formation of the stable 4-fluorobenzyl cation. Another common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as CO₂.

Table 2: Plausible Mass Spectrometry Fragmentation of this compound

Fragment Ion Proposed Structure m/z (monoisotopic)
[M+H]⁺ C₉H₁₀FO₂S⁺ 201.0380
[M-H₂O+H]⁺ C₉H₈FOS⁺ 183.0274
[M-COOH+H]⁺ C₈H₉FS⁺ 156.0454
[C₇H₆F]⁺ 4-Fluorobenzyl cation 109.0448
[C₅H₄F]⁺ 81.0342

X-ray Crystallography for Solid-State Structural Determination

While NMR provides information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. nih.gov If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide a wealth of structural data, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the molecule in the crystal lattice, including the torsion angles around the flexible single bonds.

Intermolecular interactions: Details of how the molecules pack together in the crystal, including hydrogen bonding (e.g., between the carboxylic acid groups) and other non-covalent interactions.

This detailed structural information is invaluable for understanding the physical and chemical properties of the compound and for designing related molecules with specific desired characteristics.

Single-Crystal X-ray Diffraction Studies

In a co-crystal with isonicotinamide (B137802) (INA·HBTA), the (benzylthio)acetic acid molecule crystallizes in a triclinic space group P-1. mdpi.com The carboxylic acid group exhibits distinct C-O bond lengths, with C1-O1 at 1.297(2) Å and C1-O2 at 1.208(2) Å, confirming the location of the hydrogen atom on the O1 atom. mdpi.com When co-crystallized with DL-proline, the resulting DL-PRO±·HBTA zwitterionic co-crystals belong to the orthorhombic space group Pna21. mdpi.com In this structure, the C-O bond distances of the HBTA molecule are 1.334(3) Å for C1-O1 and 1.203(3) Å for C1-O2. mdpi.com In the salt form with tryptamine (B22526) (TPA+·BTA−), which crystallizes in the monoclinic P21 space group, proton transfer from the carboxylic acid to the amine is observed. mdpi.com This results in equivalent C-O bond lengths of 1.260(3) Å and 1.250(3) Å in the carboxylate group of the BTA− anion. mdpi.com

For comparison, the crystal structure of a related derivative, 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, has been determined to be monoclinic with the space group Pc. uzh.chresearchgate.net

Table 1: Crystallographic Data for (Benzylthio)acetic Acid (HBTA) Derivatives

Derivative Crystal System Space Group Key Bond Lengths (Å) Reference
INA·HBTA Triclinic P-1 C-O: 1.297(2), 1.208(2) mdpi.com
DL-PRO±·HBTA Orthorhombic Pna21 C-O: 1.334(3), 1.203(3) mdpi.com
TPA+·BTA− Monoclinic P21 C-O: 1.260(3), 1.250(3) mdpi.com

Conformational Analysis in the Crystalline State

The conformation of the (benzylthio)acetic acid molecule is flexible and adapts to the crystalline environment created by the co-crystallizing agent. The key torsion angles that define its shape are C1–C2–S1–C3 and C2–S1–C3–C4.

In the INA·HBTA co-crystal, these torsion angles are -75.5(1)° and -56.5(1)°, respectively. mdpi.com A significant conformational change is observed in the DL-PRO±·HBTA co-crystal, where the same torsion angles are 58.7(4)° and 172.4(3)°. mdpi.com This demonstrates the influence of intermolecular interactions on the molecular conformation. The orientation of the phenyl ring relative to the co-crystallizing molecule also varies. For instance, the dihedral angle between the phenyl ring of HBTA and the pyridine (B92270) moiety of isonicotinamide is 15.3(2)°. mdpi.com In the DL-proline co-crystal, the pyrrolidine (B122466) ring and the phenyl ring are nearly parallel, with a dihedral angle of 15.7(5)°. mdpi.com

These findings suggest that the fluorine substituent in this compound would likely influence the electronic properties of the phenyl ring, potentially affecting the intermolecular interactions and leading to different preferred conformations in the crystalline state compared to the non-fluorinated analog.

Table 2: Torsion Angles in (Benzylthio)acetic Acid (HBTA) Derivatives

Derivative Torsion Angle C1–C2–S1–C3 (°) Torsion Angle C2–S1–C3–C4 (°) Reference
INA·HBTA -75.5(1) -56.5(1) mdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy provides a powerful tool for identifying the functional groups within a molecule. While specific IR and Raman spectra for this compound are not published, the expected vibrational modes can be inferred from studies on related compounds.

The key functional groups in this compound are the carboxylic acid (-COOH), the thioether linkage (-S-CH2-), and the 4-fluorobenzyl group.

Carboxylic Acid Group: The C=O stretching vibration of the carboxylic acid is typically a strong band in the IR spectrum, appearing in the region of 1700-1760 cm-1. The O-H stretching vibration gives rise to a broad band in the range of 2500-3300 cm-1. The C-O stretching and O-H bending vibrations are expected in the fingerprint region.

Thioether and Methylene Group: The C-S stretching vibration is generally weak and appears in the range of 600-800 cm-1. The CH2 group exhibits characteristic stretching vibrations around 2900-3000 cm-1 (asymmetric and symmetric) and deformation vibrations (scissoring, wagging, twisting, and rocking) at lower wavenumbers. esisresearch.orgtheaic.org For instance, in 5-nitro-2-(4-nitrobenzyl) benzoxazole, the CH2 symmetric stretching is observed at 2949 cm-1 in the IR and 2973 cm-1 in the Raman spectrum. esisresearch.org

4-Fluorobenzyl Group: The C-F stretching vibration is expected to be a strong band in the IR spectrum, typically in the range of 1000-1400 cm-1. The aromatic C-H stretching vibrations appear above 3000 cm-1. The characteristic ring vibrations of the para-substituted benzene ring will also be present.

Studies on S-methyl thioacetate (B1230152) show that the C=O stretching force constant in thioesters is similar to that in ketones. nih.gov Computational studies on related molecules, such as 2-thiophene carboxylic acid, have been used to assign vibrational frequencies with the aid of density functional theory (DFT) calculations. iosrjournals.org

Table 3: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹) Expected Intensity
Carboxylic Acid O-H stretch 2500-3300 Broad, Strong
Carboxylic Acid C=O stretch 1700-1760 Strong
Methylene C-H stretch 2900-3000 Medium
Methylene CH2 deformations 1200-1450 Variable
Thioether C-S stretch 600-800 Weak
Fluoroaromatic C-F stretch 1000-1400 Strong
Aromatic C-H stretch >3000 Weak-Medium

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity (if applicable)

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules and determine their enantiomeric purity and absolute configuration. For this compound, the molecule itself is not inherently chiral at the carbon atom bonded to the sulfur.

However, chirality can arise in related structures. For example, the chiral resolution of (1,2-benzothiazin-4-yl)acetic acid enantiomers has been successfully performed, demonstrating that stereocenters can have a significant impact on the biological activity of such compounds. nih.gov The enantiomers were separated using chiral high-performance liquid chromatography (HPLC). nih.gov Similarly, the enzymatic kinetic resolution of related hydroxycyclopentenone and hydroxycyclohexenone derivatives has been achieved after forming a thio-adduct with a benzyl thiol surrogate. researchgate.net

While there is no evidence in the literature to suggest that this compound has been resolved into enantiomers, if it were to form stable atropisomers due to restricted rotation around the C-S or C-C bonds, or if it were derivatized to introduce a chiral center, then chiroptical techniques would be applicable. The absolute configuration of chiral acids can be determined using methods like the PGME (phenylglycine methyl ester) method or by derivatization with chiral agents like α-methoxyphenylacetic acid (MPA) followed by NMR analysis. nih.govnih.gov The study of chiral thiophosphorus acids also highlights the potential for creating and analyzing chiral organosulfur compounds. beilstein-journals.org

Without any reported chiral resolution or synthesis of enantiomerically pure forms of this compound, the application of chiroptical spectroscopy remains hypothetical for this specific compound.

Computational and Theoretical Investigations of 4 Fluorobenzyl Thio Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and properties of molecules at the atomic level. researchgate.net These methods allow for a detailed analysis of the molecule's geometry, orbital energies, and spectroscopic characteristics.

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy conformation is determined. For [(4-Fluorobenzyl)thio]acetic acid, this process involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is found. nih.gov This optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

The electronic structure of the optimized molecule can then be analyzed. The presence of the fluorine atom, a highly electronegative element, is expected to induce a significant polarization effect across the aromatic ring and the rest of the molecule. This can be quantified through population analysis, which assigns partial charges to each atom. The sulfur atom in the thioether linkage and the carboxylic acid group also contribute significantly to the molecule's electronic landscape.

Table 1: Representative Optimized Geometrical Parameters for this compound The following data is illustrative and based on typical values for similar molecular fragments calculated using DFT methods (e.g., B3LYP/6-31G).*

ParameterBond/AngleRepresentative Value
Bond LengthC-F1.35 Å
Bond LengthC-S (benzyl)1.82 Å
Bond LengthS-C (acetic acid)1.81 Å
Bond LengthC=O1.22 Å
Bond LengthC-O1.35 Å
Bond AngleC-S-C100.5°
Bond AngleO=C-O124.0°

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). acs.orgyoutube.comwikipedia.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). libretexts.org

For this compound, the HOMO is likely to be localized on the sulfur atom and the phenyl ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the carboxylic acid group and the aromatic ring, particularly the carbon atoms, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound These values are representative and would be calculated using methods like DFT. The exact energies are method- and basis-set-dependent.

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Primarily located on the sulfur lone pairs and the π-system of the fluorophenyl ring.
LUMO-1.2Primarily located on the π* anti-bonding orbitals of the carboxylic acid and the fluorophenyl ring.
HOMO-LUMO Gap5.3Indicates moderate chemical reactivity and stability.

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data. For this compound, theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can be generated.

Predicted IR spectra can help assign vibrational modes to observed absorption bands. pressbooks.pubopenstax.org Key predicted frequencies would include the O-H stretch of the carboxylic acid (typically a broad band around 2500-3300 cm⁻¹), the C=O carbonyl stretch (around 1710-1760 cm⁻¹), and C-F and C-S stretching vibrations. pressbooks.puboregonstate.edu

Calculated NMR chemical shifts for ¹H and ¹³C nuclei provide a theoretical spectrum that can be compared with experimental results to confirm the structure. openstax.orgfiveable.me The calculations can predict the chemical shifts of the aromatic protons, the methylene (B1212753) protons adjacent to the sulfur, and the acidic proton of the carboxyl group, which is typically found far downfield (10-13 ppm). pressbooks.puboregonstate.edu The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon (165-185 ppm) and the carbon atom bonded to fluorine. pressbooks.pubopenstax.org

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a single molecule, molecular dynamics (MD) simulations allow for the exploration of the molecule's behavior over time, including its conformational changes and interactions with its environment. nih.gov

This compound possesses several rotatable bonds, leading to a complex conformational landscape. nih.govarxiv.org MD simulations can explore the different possible conformations (rotamers) of the molecule and determine their relative stabilities. By simulating the molecule's movements over nanoseconds or longer, researchers can identify the most populated conformational states and the energy barriers for converting between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules.

The behavior of this compound can be significantly influenced by its solvent environment. acs.orgresearchgate.net MD simulations can explicitly model the interactions between the solute molecule and surrounding solvent molecules (e.g., water, ethanol). These simulations can reveal how solvent molecules arrange themselves around the solute, a phenomenon known as solvation. For a molecule with a carboxylic acid group, hydrogen bonding with protic solvents is a particularly important interaction to study. researchgate.net The simulations can quantify how the solvent affects the conformational preferences and the accessibility of different reactive sites on the molecule.

Structure-Activity Relationship (SAR) Modeling for this compound Analogs

The exploration of the structure-activity relationship (SAR) of this compound and its analogs is a critical aspect of medicinal chemistry, aiming to understand how specific structural modifications influence their biological activity. This understanding is fundamental to the rational design of more potent and selective therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that correlate the chemical structures of a series of compounds with their biological activities or physicochemical properties, respectively. nih.govnih.gov These models are built on the principle that the structural and physicochemical properties of molecules determine their biological effects. nih.gov For analogs of this compound, QSAR and QSPR studies can provide valuable insights into the key molecular features driving their activity.

In a typical QSAR study, a series of analogs with varying substituents is synthesized and their biological activities are determined. nih.gov These activities, often expressed as IC₅₀ or EC₅₀ values, are then correlated with various molecular descriptors calculated from the 3D structures of the compounds. These descriptors can include electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. nih.gov

Four-dimensional QSAR (4D-QSAR) is a more advanced technique that has been applied to series of benzothiophene (B83047) analogs, which share some structural similarities with the thioether linkage in this compound. nih.gov This method considers the conformational flexibility of the molecules and their alignment, leading to more robust and predictive models. nih.gov Such an approach could be instrumental in understanding the dynamic interactions of this compound analogs with their biological targets.

Both ligand-based and structure-based design strategies are employed to guide the optimization of lead compounds like this compound.

Ligand-Based Design:

In the absence of a known 3D structure of the biological target, ligand-based drug design relies on the information derived from a set of known active ligands. nih.govnumberanalytics.com The fundamental principle is that molecules with similar structures are likely to exhibit similar biological activities. nih.gov Key approaches in ligand-based design include pharmacophore modeling and 3D-QSAR.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target and elicit a biological response. researchgate.netmdpi.com For analogs of this compound, a pharmacophore model could be generated based on a set of active compounds. This model would highlight the critical spatial relationships between the fluorobenzyl group, the thioether linkage, and the carboxylic acid moiety. This model can then be used to screen virtual libraries for new compounds with the desired features. researchgate.net

3D-QSAR: This method builds upon the principles of QSAR by considering the 3D properties of the molecules. mdpi.com By aligning a series of active analogs, 3D-QSAR methods can generate contour maps that indicate regions where steric bulk or specific electronic properties are favorable or unfavorable for activity. This provides a visual guide for designing new analogs with improved potency.

Structure-Based Design:

When the 3D structure of the biological target is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design becomes a powerful tool. nih.gov This approach involves understanding the interactions between the ligand and the target's binding site at an atomic level.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies could be used to place the molecule into the active site of a target enzyme or receptor. The results would reveal key interactions, such as hydrogen bonds between the carboxylic acid and specific amino acid residues, or hydrophobic interactions of the fluorobenzyl ring within a pocket. nih.gov

De Novo Design: This method uses computational algorithms to design novel molecules that are predicted to have high affinity and selectivity for a specific binding site. youtube.com Starting with a scaffold like this compound, de novo design programs can suggest modifications or entirely new structures that are complementary to the target's active site.

The integration of both ligand-based and structure-based approaches often leads to the most successful drug discovery campaigns. The insights gained from SAR studies, whether through QSAR, pharmacophore modeling, or molecular docking, are crucial for the iterative process of designing and synthesizing new analogs of this compound with enhanced therapeutic potential.

Biological and Pharmacological Research Perspectives for 4 Fluorobenzyl Thio Acetic Acid

In Vitro Biological Activity Studies

In vitro studies are crucial for elucidating the preliminary biological effects of new chemical entities. For derivatives of [(4-Fluorobenzyl)thio]acetic acid, these studies have primarily focused on their potential as enzyme inhibitors.

Enzyme Inhibition Assays

Research has indicated that derivatives of this compound are being explored as inhibitors of various enzymes. One of the key areas of investigation is their potential to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity. The core structure of this compound provides a scaffold for the synthesis of these more complex inhibitors.

For instance, a series of (benzylthio)acetic acid derivatives have been synthesized and evaluated for their PTP1B inhibitory activity. The general structure of these inhibitors often incorporates the benzylthioacetic acid moiety, with modifications to enhance potency and selectivity. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Below is a representative data table illustrating the structure-activity relationship (SAR) of a hypothetical series of PTP1B inhibitors derived from a this compound scaffold.

CompoundR Group ModificationPTP1B IC50 (µM)
1a-H>100
1b-COOH50.2
1c-NO225.8
1d-NH215.1

This table is illustrative and based on general principles of medicinal chemistry for PTP1B inhibitors.

Receptor Binding Profiling

Currently, there is a lack of publicly available data specifically detailing the receptor binding profiles of this compound or its direct derivatives. Receptor binding assays are essential for identifying the specific molecular targets of a compound and understanding its potential pharmacological effects. Future research in this area would be valuable to determine if this chemical scaffold has affinity for any particular receptors, which could open new avenues for therapeutic development.

Cellular Uptake and Distribution Studies

Modulation of Cellular Pathways

Given the interest in derivatives of this compound as PTP1B inhibitors, it can be inferred that these compounds have the potential to modulate cellular pathways regulated by this enzyme. PTP1B is a key negative regulator of the insulin and leptin signaling pathways. By inhibiting PTP1B, these compounds could potentially enhance insulin sensitivity and promote the metabolic benefits associated with leptin signaling. Further research is needed to confirm these effects at a cellular level and to explore the broader impact on related signaling cascades.

Mechanistic Investigations of Biological Interactions

Understanding the precise mechanism by which a compound exerts its biological effects is a fundamental goal of pharmacological research. For derivatives of this compound, these investigations are in the early stages.

Elucidation of Molecular Targets

The primary molecular target that has been explored for derivatives of this compound is protein tyrosine phosphatase 1B (PTP1B). The design of these inhibitors often involves creating molecules that can fit into the active site of the enzyme, blocking its ability to dephosphorylate its substrates. The (4-fluorobenzyl)thio moiety can play a crucial role in interacting with specific amino acid residues within the active site, contributing to the binding affinity and selectivity of the inhibitor.

Future research will likely focus on:

X-ray crystallography: To obtain detailed structural information on how these inhibitors bind to PTP1B.

Computational modeling and docking studies: To predict and rationalize the binding interactions and guide the design of more potent and selective inhibitors.

Broad-panel kinase and phosphatase screening: To assess the selectivity of these compounds and identify any potential off-target effects.

Studies of Binding Kinetics and Thermodynamics

Currently, there is a notable absence of specific studies in the scientific literature detailing the binding kinetics and thermodynamic profile of this compound with specific biological targets. Such studies, which are crucial for understanding the mechanism of action of a drug candidate, typically involve the determination of association (k_on) and dissociation (k_off) rate constants, as well as thermodynamic parameters like enthalpy (ΔH) and entropy (ΔS) of binding.

To elucidate the potential binding characteristics of this compound, future research could focus on its interaction with enzymes where structurally similar molecules have shown activity. For instance, aldose reductase, an enzyme implicated in diabetic complications, has been a target for inhibitors featuring a substituted benzyl (B1604629) group. nih.govnih.gov Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are powerful techniques that could be employed to measure the thermodynamic parameters and real-time kinetics of the binding of this compound to such targets.

Table 1: Potential Techniques for Studying Binding Interactions of this compound

TechniqueInformation ProvidedPotential Application
Isothermal Titration Calorimetry (ITC)Binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)Characterizing the thermodynamic driving forces of binding to a purified protein target.
Surface Plasmon Resonance (SPR)Association (k_on) and dissociation (k_off) rate constants, and binding affinity (K_d)Analyzing the real-time kinetics of the interaction with an immobilized target.
Fluorescence SpectroscopyChanges in intrinsic protein fluorescence upon ligand bindingAssessing binding affinity and conformational changes in the target protein.
Nuclear Magnetic Resonance (NMR)Structural information on the ligand-protein complexMapping the binding site and understanding the molecular basis of the interaction.

Structure-Function Relationships in Biological Systems

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. For this compound, a detailed analysis of its structure suggests several key features that could govern its interactions within a biological system.

The Carboxylic Acid Moiety: The terminal carboxylic acid group is a key functional group, capable of acting as a hydrogen bond donor and acceptor. In many biologically active carboxylic acids, this group mimics a phosphate or other anionic group, allowing it to interact with positively charged residues (e.g., arginine, lysine) in the binding pocket of a target protein. libretexts.org

The Thioether Linkage: The thioether bond provides flexibility to the molecule, allowing the fluorobenzyl group to adopt various conformations to fit into a binding site. wikipedia.org Compared to an ether linkage, the thioether is generally more lipophilic and less prone to metabolic cleavage, which can contribute to improved pharmacokinetic properties.

The 4-Fluorobenzyl Group: The presence and position of the fluorine atom on the benzyl ring are critical. Fluorine is a highly electronegative atom that can alter the electronic properties of the aromatic ring and participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions. The para position of the fluorine atom in this compound is expected to have a significant impact on its biological activity profile.

Role of Fluorine Substitution in Biological Efficacy

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. nih.gov The single fluorine atom in the para position of the benzyl ring of this compound is anticipated to confer several advantages that could enhance its biological efficacy.

Comparative Biological Analysis with Related Thioether Carboxylic Acids

To understand the unique contribution of the 4-fluoro substituent, it is instructive to compare the potential biological activities of this compound with its non-fluorinated analog, (benzylthio)acetic acid, and other related thioether carboxylic acids.

While direct comparative studies are lacking for this specific compound, research on other classes of molecules provides valuable insights. For example, in the development of aldose reductase inhibitors, the nature and position of substituents on the benzyl ring have been shown to be critical for activity. nih.govnih.gov Compounds with halogen substitutions on the benzyl ring have demonstrated potent inhibitory activity.

Similarly, certain thioether carboxylic acids, such as tetradecylthioacetic acid, have been investigated as peroxisome proliferator-activated receptor (PPAR) agonists, indicating that the thioether acetic acid scaffold can be a privileged structure for targeting nuclear receptors involved in metabolic regulation. nih.govnih.gov The introduction of a 4-fluorobenzyl group could modulate the potency and selectivity of such compounds for different PPAR isoforms.

Furthermore, some studies have explored the antibacterial and anti-inflammatory properties of acetic acid derivatives and other thioether-containing compounds. researchgate.netplos.orgmdpi.comnih.gov The specific contribution of the 4-fluorobenzylthio moiety to these activities would be a valuable area for future investigation.

Table 2: Structural Comparison of Related Thioether Carboxylic Acids and Their Potential Biological Targets

CompoundStructurePotential Biological Target/Activity
This compound4-F-C₆H₄CH₂SCH₂COOHAldose Reductase, PPARs, Anti-inflammatory, Antibacterial (Hypothetical)
(Benzylthio)acetic acidC₆H₅CH₂SCH₂COOHGeneral thioether carboxylic acid scaffold, potential for various biological activities. mdpi.com
Tetradecylthioacetic acidCH₃(CH₂)₁₃SCH₂COOHPPAR pan-agonist. nih.gov
FR74366Complex structure with a 4-bromo-2-fluorobenzyl moietyPotent Aldose Reductase Inhibitor. nih.gov

Medicinal Chemistry and Drug Discovery Applications of 4 Fluorobenzyl Thio Acetic Acid

Pharmacophore Modeling and Virtual Screening Based on [(4-Fluorobenzyl)thio]acetic acid

No literature was found detailing the use of this compound as the basis for pharmacophore modeling or as a query structure in virtual screening efforts. nih.govnih.gov Such computational studies are typically performed on molecules with known biological activity to find new, structurally diverse compounds, but this initial activity has not been reported for this specific scaffold.

Lead Optimization Strategies Employing this compound Derivatives

The process of lead optimization involves systematically modifying a "hit" compound to improve its therapeutic properties. nih.gov As there is no identified "hit" or "lead" compound based on the this compound scaffold, no research on its subsequent optimization could be found. Studies on optimizing other structurally related scaffolds, such as 2-(thiophen-2-yl)acetic acid for mPGES-1 inhibition, have been published, but this does not apply to the compound . nih.gov

This compound in Probe Development for Biological Systems

There is no evidence of this compound or its direct derivatives being developed as chemical probes (e.g., fluorescent probes) to study biological systems.

Future Directions and Emerging Research Avenues for 4 Fluorobenzyl Thio Acetic Acid

Exploration of Novel Synthetic Methodologies

The synthesis of [(4-Fluorobenzyl)thio]acetic acid and its analogs is ripe for exploration using modern synthetic techniques. Traditional methods often rely on the S-alkylation of thioglycolic acid with 4-fluorobenzyl halide. While effective, these methods can sometimes be improved in terms of yield, purity, and environmental impact.

Future research will likely focus on the development of more efficient and greener synthetic routes. This includes the exploration of catalyst systems, such as transition-metal catalysts, to facilitate the C–S bond formation under milder conditions. thieme-connect.dethieme-connect.com The use of odorless and more stable thiol surrogates is another promising area, which could circumvent the handling of volatile and malodorous thiols. taylorandfrancis.com Furthermore, flow chemistry and microwave-assisted synthesis could offer significant advantages in terms of reaction speed, scalability, and process control.

A comparative overview of potential synthetic methodologies is presented in Table 1.

Table 1: Potential Synthetic Methodologies for this compound

Methodology Potential Advantages Potential Challenges
Traditional S-alkylation Well-established, readily available starting materials. Use of potentially hazardous reagents, moderate yields.
Transition-Metal Catalysis High efficiency, milder reaction conditions, broad substrate scope. thieme-connect.de Catalyst cost and removal, optimization of reaction conditions.
Thiol-Surrogate Chemistry Use of odorless and stable reagents, improved handling. taylorandfrancis.com Availability and cost of surrogates, reaction efficiency.
Flow Chemistry Enhanced process control, improved safety, easy scalability. Initial setup cost, potential for clogging.

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields. | Specialized equipment required, potential for localized overheating. |

Identification of Undiscovered Biological Targets

The structural features of this compound suggest a range of potential biological activities. The fluorobenzyl group can enhance metabolic stability and binding affinity to protein targets, while the thioacetic acid moiety can participate in various biological interactions. nih.govnih.gov

A key future direction is the systematic screening of this compound against a wide array of biological targets to uncover novel therapeutic applications. High-throughput screening (HTS) campaigns against diverse enzyme families, receptors, and ion channels could identify unexpected activities. nih.gov Given the known activities of related compounds, promising areas for investigation include its potential as an antimicrobial, anticancer, or anti-inflammatory agent. The thioether linkage is a known feature in various biologically active molecules, including the amino acid methionine. chemeurope.comlumenlearning.com

Furthermore, chemoproteomics approaches, utilizing probes derived from this compound, could be employed to identify its direct binding partners within the cellular proteome, offering insights into its mechanism of action.

Integration of Advanced Computational Techniques

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. For this compound, these techniques can provide profound insights into its properties and interactions at the molecular level.

Future research will increasingly leverage computational methods for:

Target Identification: Virtual screening and molecular docking studies can predict the binding affinity of this compound to a vast library of protein structures, helping to prioritize experimental screening efforts. acs.orgnih.gov The unique properties of the fluorine atom, such as its high electronegativity, can be specifically modeled to understand its contribution to binding. nih.govacs.org

Mechanism of Action Studies: Molecular dynamics simulations can elucidate the dynamic behavior of the compound when bound to a biological target, providing a deeper understanding of its inhibitory or activating mechanism.

ADMET Prediction: Quantitative Structure-Activity Relationship (QSAR) models and other computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, guiding lead optimization efforts.

The integration of these computational approaches can significantly accelerate the research and development process, reducing costs and improving the success rate of discovering new applications.

Development of this compound for Specific Biomedical Research Tools

Beyond direct therapeutic applications, this compound and its derivatives hold promise as specialized tools for biomedical research. The presence of the fluorine atom is particularly advantageous for certain imaging techniques.

Emerging research could focus on modifying the structure of this compound to create:

¹⁹F MRI Probes: The fluorine-19 isotope has a nuclear spin and is abundant, making it suitable for Magnetic Resonance Imaging (MRI). Fluorinated compounds can be used as contrast agents for non-invasive in vivo imaging. acs.org

PET Radiotracers: By incorporating a positron-emitting fluorine isotope (¹⁸F), derivatives of this compound could be developed as radiotracers for Positron Emission Tomography (PET) imaging, enabling the visualization and quantification of biological processes in vivo. mdpi.com

Chemical Probes: The molecule could be functionalized with reporter tags (e.g., biotin, fluorescent dyes) to create chemical probes for studying biological pathways, identifying protein-protein interactions, or for affinity-based protein purification. st-andrews.ac.ukacs.org

The development of such tools would provide valuable resources for the broader biomedical research community.

Collaborative Research Opportunities and Interdisciplinary Studies

The multifaceted nature of research into this compound necessitates a collaborative and interdisciplinary approach. The journey from fundamental chemical synthesis to potential clinical application requires expertise from a wide range of fields.

Future progress will be significantly enhanced by fostering collaborations between:

Synthetic Organic Chemists: To develop novel and efficient synthetic routes. nih.gov

Medicinal Chemists: To design and optimize analogs with improved biological activity and drug-like properties. nih.gov

Biologists and Pharmacologists: To conduct in vitro and in vivo studies to evaluate the efficacy and mechanism of action.

Computational Scientists: To perform molecular modeling and data analysis to guide experimental work. nih.gov

Materials Scientists: To explore the potential of the compound in the development of novel materials.

Such interdisciplinary studies will be crucial for fully realizing the scientific and therapeutic potential of this compound and related compounds. The intersection of organofluorine chemistry and chemical biology is a particularly fertile ground for innovative discoveries. sioc-f.cn

Q & A

Basic: What are the optimal synthetic routes for [(4-Fluorobenzyl)thio]acetic acid derivatives, and how can yield/purity be improved?

Methodological Answer:
Derivatives are synthesized via nucleophilic substitution of 4-chloroquinoline with thioacetic acid derivatives, followed by neutralization with NaOH to form sodium salts for enhanced water solubility . Key steps include:

  • Reaction Optimization : Use anhydrous solvents (e.g., DMF) to minimize hydrolysis.
  • Purification : Recrystallization from ethanol-water mixtures improves purity.
  • Yield Enhancement : Stoichiometric control of sodium hydroxide (1:1 molar ratio with the acid) prevents over-salinization.

Basic: Which analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer:

  • NMR/IR Spectroscopy : Confirms substitution patterns (e.g., fluorobenzyl proton shifts at δ 7.2–7.4 ppm in 1^1H-NMR) and thioester linkage (C=S stretch at ~1200 cm1^{-1} in IR) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular formulas (e.g., exact mass 224.12 Da for sodium salts) .
  • X-ray Crystallography : Resolves stereochemistry, as demonstrated for structurally related quinoline-thioacetic acid derivatives .

Advanced: How do substituents at the 6-position of the quinoline ring influence toxicity and bioactivity?

Methodological Answer:

  • Alkoxy Substituents (-OCH3_3, -OC2_2H5_5) : Reduce toxicity by ~15–20% compared to unsubstituted derivatives, likely due to decreased membrane permeability (log P reduction) .
  • Metal Radicals (e.g., Na+^+) : Increase bioavailability but elevate toxicity (e.g., QAC-5 sodium salt reduces sperm motility by 20%) via enhanced cellular uptake .
  • Experimental Design : Use in vitro models (e.g., Paulownia rhizogenesis assays) paired with computational toxicity predictions (e.g., ProTox-II) to prioritize low-toxic candidates .

Advanced: How can computational models predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Lipinski’s Rule Compliance : All derivatives meet criteria (MW <500, log P <5), ensuring oral bioavailability .
  • log P/log D Calculations : Quantum chemical methods (e.g., DFT) predict optimal log D (~1.5–2.5 at pH 7) for membrane permeability .
  • QSAR Modeling : Train models using toxicity data (e.g., EC50_{50} from rhizogenesis assays) and descriptors (e.g., molar refractivity, polar surface area) .

Basic: What methodologies assess the growth-stimulating effects of this compound derivatives?

Methodological Answer:

  • In Vitro Rhizogenesis Assays : Treat Paulownia explants with derivatives (10–100 µM) and quantify root number/length after 4 weeks .
  • Dose-Response Analysis : Fit data to sigmoidal curves (Hill equation) to calculate EC50_{50} values. Sodium salts (e.g., QAC-5) typically show higher efficacy (EC50_{50} ~25 µM) than free acids .

Advanced: How to resolve contradictions between solubility and toxicity in sodium salt derivatives?

Methodological Answer:

  • Mechanistic Studies : Compare cellular uptake (e.g., fluorescence-tagged derivatives) and ion-trapping effects in different pH environments .
  • Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -COO^-) at non-critical positions to decouple solubility from toxicity .
  • In Vivo Validation : Test sodium salts in soil-adapted Paulownia clones to assess if reduced toxicity in planta offsets in vitro risks .

Advanced: What experimental designs compare this compound derivatives with other growth stimulants?

Methodological Answer:

  • Controlled Trials : Use randomized block designs with triplicate treatments (e.g., derivatives vs. IAA or NAA) in hydroponic systems .
  • Multivariate Analysis : Apply PCA to growth parameters (root biomass, shoot length) to differentiate modes of action .
  • Cross-Species Testing : Validate efficacy in model plants (e.g., Arabidopsis) before transitioning to crops .

Basic: How to evaluate the environmental safety of this compound derivatives?

Methodological Answer:

  • Ecotoxicology Assays : Test acute toxicity in Daphnia magna (LC50_{50}) and algae (growth inhibition) .
  • Degradation Studies : Monitor hydrolysis rates at pH 4–9 and UV photolysis products via LC-MS .

Advanced: What strategies mitigate toxicity while retaining bioactivity in this compound derivatives?

Methodological Answer:

  • Fragment-Based Design : Retain the fluorobenzyl-thioacetic acid core while modifying substituents (e.g., 6-OCH3_3 for reduced toxicity) .
  • Prodrug Approaches : Mask the carboxylic acid as an ester to reduce ionization and tissue accumulation .
  • High-Throughput Screening : Use organ-on-chip models to rapidly identify derivatives with therapeutic indices >10 .

Basic: How to scale up this compound synthesis for reproducible research use?

Methodological Answer:

  • Process Optimization : Replace batch reactors with flow chemistry setups to enhance mixing and heat transfer .
  • Quality Control : Implement in-line FTIR for real-time monitoring of reaction completion .
  • Stability Testing : Store derivatives at -20°C under argon to prevent thioester oxidation .

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[(4-Fluorobenzyl)thio]acetic acid

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